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Compound of Interest

Compound Name: 2-Diazoniobenzoate

Cat. No.: B1251585

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazoniobenzoate, an aromatic diazonium salt derived from anthranilic acid, is a versatile
intermediate in organic synthesis. Its reactivity, particularly in the generation of benzyne and in
azo coupling reactions, makes it a valuable precursor for the synthesis of a wide range of
organic compounds, including pharmaceuticals and functional materials. A thorough
understanding of its spectroscopic properties is crucial for reaction monitoring, quality control,
and structural elucidation of its derivatives. This guide provides an in-depth overview of the
spectroscopic analysis of 2-diazoniobenzoate, including detailed experimental protocols and
data interpretation.

Molecular Structure and Properties

2-Diazoniobenzoate, also known as benzenediazonium-2-carboxylate, exists as a zwitterion.

Property Value
Molecular Formula C7H4aN20:2
Molecular Weight 148.12 g/mol [1]
CAS Number 1608-42-0[1]
Appearance Solid
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Experimental Protocols
Synthesis of 2-Diazoniobenzoate from Anthranilic Acid

This protocol describes the diazotization of anthranilic acid to yield 2-diazoniobenzoate.
Materials:

e Anthranilic acid

e Sodium nitrite (NaNO2)

e Hydrochloric acid (HCI), concentrated
e Ice

e Deionized water

» Beakers

» Magnetic stirrer and stir bar

e Dropping funnel

e Buchner funnel and filter paper

e Vacuum flask

Procedure:

e Preparation of Anthranilic Acid Solution: In a beaker, suspend anthranilic acid in a mixture of
concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath with
continuous stirring.

» Preparation of Sodium Nitrite Solution: Prepare a solution of sodium nitrite in cold deionized
water.

» Diazotization: Slowly add the sodium nitrite solution dropwise to the cold suspension of
anthranilic acid hydrochloride. Maintain the temperature below 5 °C throughout the addition
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to prevent the decomposition of the diazonium salt.

« |solation: After the addition is complete, continue stirring for a short period to ensure the
reaction goes to completion. The resulting 2-diazoniobenzoate may precipitate. Collect the
solid product by vacuum filtration using a Buchner funnel.

e Washing and Drying: Wash the collected solid with ice-cold water to remove any unreacted
starting materials and inorganic salts. The product should be used immediately or stored at
low temperatures as diazonium salts can be unstable and explosive when dry.

Logical Workflow for the Synthesis of 2-Diazoniobenzoate:
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Caption: Workflow for the synthesis of 2-diazoniobenzoate.

Spectroscopic Data

Due to the reactive nature of 2-diazoniobenzoate, obtaining and reporting its spectroscopic
data can be challenging. The following sections summarize the expected spectroscopic
features based on the known properties of its functional groups and data from analogous
compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy:

The aromatic region of the *H NMR spectrum of 2-diazoniobenzoate is expected to show a
complex multiplet pattern for the four protons on the benzene ring. The chemical shifts will be
influenced by the electron-withdrawing diazonium group (-N2*) and the carboxylate group (-
COO0O").

Expected Chemical Shift (3, o
Proton Multiplicity

ppm)

Aromatic C-H 75-85 Multiplet

13C NMR Spectroscopy:

The 8C NMR spectrum will show distinct signals for the seven carbon atoms in 2-
diazoniobenzoate. The carbon atom attached to the diazonium group (C-2) is expected to be
significantly downfield. The carboxylate carbon (C-7) will also appear at a characteristic
downfield position.

Carbon Expected Chemical Shift (3, ppm)
C-1 (C-COOH) ~130-135
C-2 (C-N2¥) ~140-150
C-3to C-6 ~120-140
C-7 (-CO0O"-) ~165-175

Infrared (IR) Spectroscopy

The IR spectrum of 2-diazoniobenzoate is characterized by strong absorption bands
corresponding to the diazonium and carboxylate functional groups.
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. L Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

Diazonium (N=N*) Stretching 2200 - 2300 Strong
Carboxylate (COO™) Asymmetric Stretching 1550 - 1650 Strong
Carboxylate (COO™) Symmetric Stretching 1300 - 1400 Strong

Aromatic C-H Stretching 3000 - 3100 Medium
Aromatic C=C Stretching 1450 - 1600 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic diazonium salts typically exhibit absorption bands in the ultraviolet region. The UV-Vis
spectrum of 2-diazoniobenzoate is expected to show absorptions arising from 11 - 1T*
transitions of the benzene ring and the diazonium group.

Transition Expected Amax (nm)
T - 1* (Benzene ring) ~250 - 280
n - 1t* (Diazonium group) ~300 - 350

Mass Spectrometry (MS)

The mass spectrum of 2-diazoniobenzoate is expected to show a molecular ion peak ([M]*)
at m/z 148. The most characteristic fragmentation pattern for aryldiazonium ions is the loss of a
neutral nitrogen molecule (N2), which is a highly stable species.

m/z Assignment

148 [C7HaN202]*" (Molecular ion)

120 [C7H402]*" (Loss of N2)

104 [CeH4O]*" (Loss of N2 and CO)

76 [CeHa4]*" (Loss of N2, CO, and CO)
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Fragmentation Pathway of 2-Diazoniobenzoate:

[C7HaN202]+

m/z = 148

- N2

[C7H4O2]*
m/z = 120

[CeH4O]*
m/z = 104

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2-diazoniobenzoate.

Conclusion

The spectroscopic analysis of 2-diazoniobenzoate provides valuable information for its
identification and for monitoring its chemical transformations. While the inherent reactivity of
this compound presents challenges in its characterization, a combination of NMR, IR, UV-Vis,
and mass spectrometry, guided by the principles outlined in this guide, allows for a
comprehensive understanding of its structure and properties. This knowledge is essential for
researchers and professionals in drug development and other fields who utilize this important
synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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